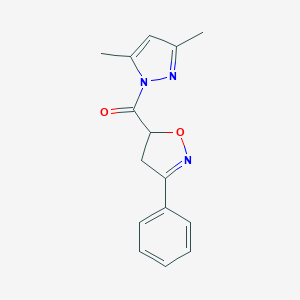![molecular formula C17H23ClN2O6S B269566 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B269566.png)
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a morpholine ring, a chloro-substituted benzene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a chloro-substituted benzene derivative to introduce the sulfonamide group.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzene sulfonamide intermediate.
Attachment of the Oxoethoxy Group: The oxoethoxy group is introduced via an esterification reaction, where an appropriate oxoethoxy derivative reacts with the morpholine-substituted benzene sulfonamide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Various functionalized benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to certain receptors, while the chloro-substituted benzene ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(morpholin-4-yl)phenylamine: Shares the morpholine and chloro-substituted benzene features but lacks the sulfonamide and oxoethoxy groups.
5-Chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of the oxolan-2-ylmethyl group.
5-Chloro-2-(morpholin-4-yl)benzaldehyde: Contains the morpholine and chloro-substituted benzene features but has an aldehyde group instead of the sulfonamide and oxoethoxy groups.
Uniqueness
The uniqueness of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the morpholine ring and oxoethoxy group contribute to its binding affinity and specificity.
Propriétés
Formule moléculaire |
C17H23ClN2O6S |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H23ClN2O6S/c18-13-3-4-15(26-12-17(21)20-5-8-24-9-6-20)16(10-13)27(22,23)19-11-14-2-1-7-25-14/h3-4,10,14,19H,1-2,5-9,11-12H2 |
Clé InChI |
SKCSMNARFGREKH-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 |
SMILES canonique |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)

![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B269529.png)
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
